molecular formula C14H13FN2OS B5812266 N~1~-[4-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1-CYCLOPROPANECARBOXAMIDE

N~1~-[4-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1-CYCLOPROPANECARBOXAMIDE

Cat. No.: B5812266
M. Wt: 276.33 g/mol
InChI Key: ZYVVKIORSMPNTC-UHFFFAOYSA-N
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Description

N~1~-[4-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1-CYCLOPROPANECARBOXAMIDE is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a cyclopropanecarboxamide moiety, which contribute to its unique chemical properties and potential biological activities .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c1-8-12(9-4-6-11(15)7-5-9)16-14(19-8)17-13(18)10-2-3-10/h4-7,10H,2-3H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVVKIORSMPNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-[4-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1-CYCLOPROPANECARBOXAMIDE typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions are usually mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production. Industrial production methods may involve optimization of reaction parameters to increase yield and reduce by-products .

Chemical Reactions Analysis

N~1~-[4-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1-CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

N~1~-[4-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1-CYCLOPROPANECARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-[4-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation . The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins through hydrogen bonding and hydrophobic interactions .

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